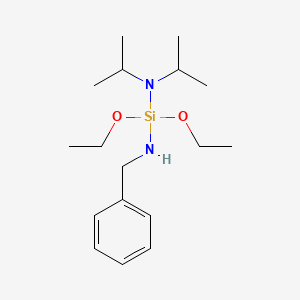
N'-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine is a silicon-based organic compound characterized by the presence of benzyl, diethoxy, and di(propan-2-yl) groups attached to a silanediamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine typically involves the reaction of benzylamine with diethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Benzylamine} + \text{Diethoxysilane} \rightarrow \text{N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine} ]
Industrial Production Methods
In an industrial setting, the production of N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The benzyl and diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of silicon-based polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s silicon core and functional groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide: Exhibits analgesic and antiallodynic activities.
Uniqueness
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine is unique due to its silicon-based structure, which imparts distinct chemical and physical properties compared to carbon-based analogs. This uniqueness makes it valuable for applications requiring specific reactivity and stability.
Propiedades
Número CAS |
923560-80-9 |
|---|---|
Fórmula molecular |
C17H32N2O2Si |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
N-[(benzylamino)-diethoxysilyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C17H32N2O2Si/c1-7-20-22(21-8-2,19(15(3)4)16(5)6)18-14-17-12-10-9-11-13-17/h9-13,15-16,18H,7-8,14H2,1-6H3 |
Clave InChI |
UVSGRBMSXJGLMT-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](NCC1=CC=CC=C1)(N(C(C)C)C(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
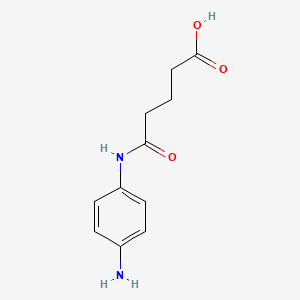
![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)
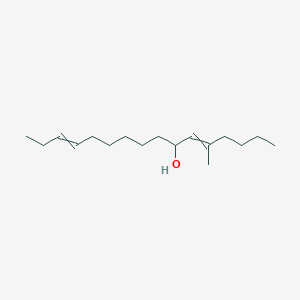
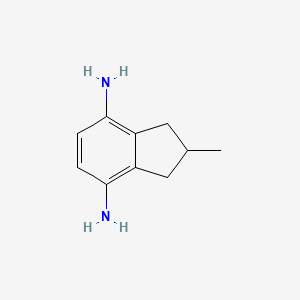
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
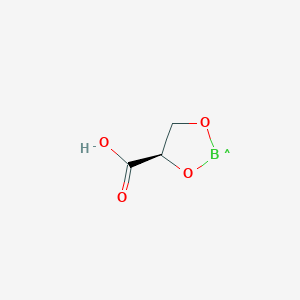
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)
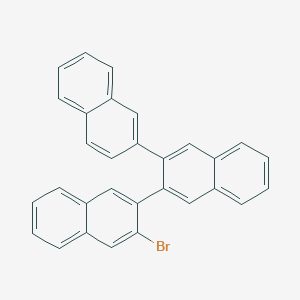
![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
